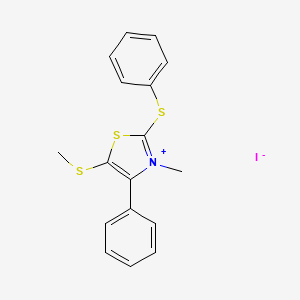
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is a complex organic compound with a unique structure that includes both thiazolium and iodide components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole derivatives with methylsulfanyl and phenylsulfanyl groups under controlled conditions. One common method involves the use of microwave irradiation to enhance reaction rates and yields. For example, a mixture of phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine and p-toluenesulfonic acid can be heated under microwave irradiation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can be employed to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
科学研究应用
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine: This compound has a similar structure but with a pyrazolo[4,3-e][1,2,4]triazine core instead of a thiazolium core.
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid: This compound features a furan ring instead of a thiazolium ring.
Uniqueness
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is unique due to its combination of thiazolium and iodide components, which confer distinct chemical and biological properties
属性
CAS 编号 |
189248-19-9 |
|---|---|
分子式 |
C17H16INS3 |
分子量 |
457.4 g/mol |
IUPAC 名称 |
3-methyl-5-methylsulfanyl-4-phenyl-2-phenylsulfanyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NS3.HI/c1-18-15(13-9-5-3-6-10-13)16(19-2)21-17(18)20-14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CGTZCDAUUXGNGO-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(SC(=C1C2=CC=CC=C2)SC)SC3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


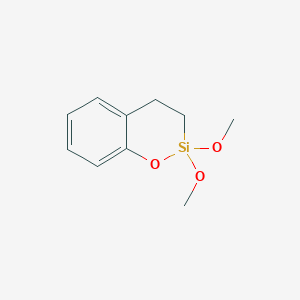
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
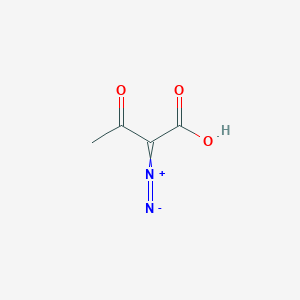
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)
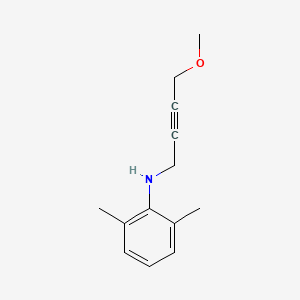
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
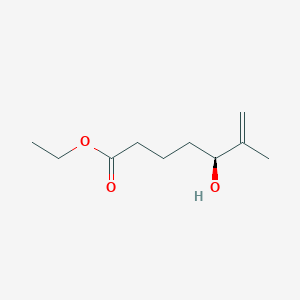
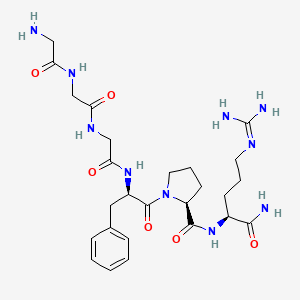
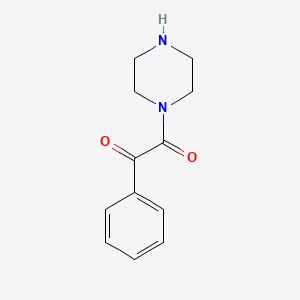
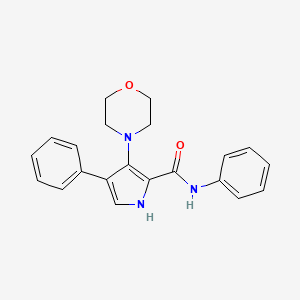
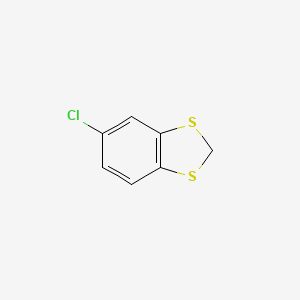
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
